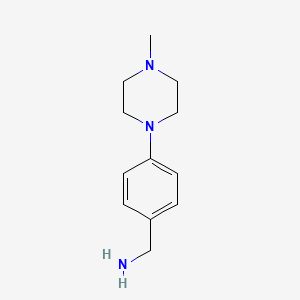

4-(4-Methylpiperazino)benzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-(4-methylpiperazin-1-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-14-6-8-15(9-7-14)12-4-2-11(10-13)3-5-12/h2-5H,6-10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFQGKRIWIKPBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380125 | |

| Record name | 4-(4-Methylpiperazino)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216144-45-5 | |

| Record name | 4-(4-Methylpiperazino)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Methylpiperazin-1-yl)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Methylpiperazino)benzylamine (CAS: 216144-45-5)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(4-Methylpiperazino)benzylamine is a substituted benzylamine and piperazine derivative that holds potential as a key intermediate in the synthesis of novel therapeutic agents. While specific biological data for this compound is limited in publicly available literature, its structural motifs are prevalent in a wide range of biologically active molecules. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route, a representative experimental protocol for biological evaluation, and a discussion of its potential applications in drug discovery based on the activities of structurally related compounds. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in leveraging this and similar chemical scaffolds.

Physicochemical Properties

This compound is a solid at room temperature. Its fundamental properties are summarized in the table below for easy reference.[1]

| Property | Value | Reference |

| CAS Number | 216144-45-5 | [1] |

| Molecular Formula | C₁₂H₁₉N₃ | [1] |

| Molecular Weight | 205.30 g/mol | |

| Appearance | Solid | [1] |

| Purity | Typically >97% | |

| Synonyms | (4-(4-methylpiperazin-1-yl)phenyl)methanamine, [4-(4-Methylpiperazin-1-yl)phenyl]methanamine | [1] |

Synthesis

A plausible synthetic route for this compound can be conceptualized based on established methods for the synthesis of N-arylpiperazines and the reduction of nitriles or amides. A potential two-step synthesis is outlined below.

General Synthetic Workflow

The synthesis can be envisioned as a nucleophilic aromatic substitution followed by a reduction.

Caption: Plausible two-step synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-(4-Methylpiperazin-1-yl)benzonitrile

-

To a solution of 4-fluorobenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO), add N-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture at 120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-(4-methylpiperazin-1-yl)benzonitrile.

Step 2: Synthesis of this compound

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 4-(4-methylpiperazin-1-yl)benzonitrile (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous sodium hydroxide, and then water again.

-

Filter the resulting solid and wash with THF.

-

Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

Potential Applications in Drug Discovery

The piperazine moiety is a well-established pharmacophore in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates and to interact with various biological targets. While no specific biological activity has been reported for this compound, its structural components suggest several potential areas of application.

-

GPCR Ligands: Many N-arylpiperazine derivatives are known to interact with G-protein coupled receptors (GPCRs), including serotonergic and dopaminergic receptors. These compounds have been explored for the treatment of central nervous system disorders.

-

Kinase Inhibitors: The piperazine ring can serve as a scaffold to orient functional groups for interaction with the ATP-binding site of kinases.

-

Anticancer Agents: Piperazine derivatives have been investigated for their antiproliferative activity against various cancer cell lines.

-

Antimicrobial Agents: The piperazine nucleus is present in several antimicrobial agents.

Representative In Vitro Experimental Protocol: Cytotoxicity Assay

A common initial step in assessing the potential of a new compound in oncology is to determine its cytotoxicity against cancer cell lines.

Experimental Workflow for MTT Assay

Caption: Workflow for a representative MTT cytotoxicity assay.

Methodology:

-

Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media and conditions.

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium.

-

Treatment: Treat the cells with the serially diluted compound and include appropriate controls (vehicle control and untreated cells).

-

Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Potential Signaling Pathway Involvement

Given the prevalence of N-arylpiperazine scaffolds in compounds targeting GPCRs, a hypothetical involvement in a generic GPCR signaling pathway is presented below. This is a conceptual representation and has not been experimentally validated for this compound.

Conceptual GPCR Signaling Pathway

References

Technical Guide: Physicochemical Properties of 4-(4-Methylpiperazino)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methylpiperazino)benzylamine is a chemical intermediate with significant applications in organic synthesis.[1] Its molecular structure makes it a valuable building block in the development of novel pharmaceuticals and specialty chemicals.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and illustrates a common synthetic pathway.

Chemical Identity and Properties

This section details the key identifiers and physicochemical properties of this compound. The data presented is a combination of information from chemical suppliers and predicted values.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | (4-(4-methylpiperazin-1-yl)phenyl)methanamine | [2] |

| Synonyms | This compound, [4-(4-methylpiperazin-1-yl)phenyl]methanamine | [2] |

| CAS Number | 216144-45-5 | [2] |

| Molecular Formula | C₁₂H₁₉N₃ | [2] |

| SMILES | CN1CCN(CC1)c2ccc(cc2)CN | N/A |

| InChI | InChI=1S/C12H19N3/c1-14-6-8-15(9-7-14)12-4-2-11(10-13)3-5-12/h2-5H,6-10,13H2,1H3 | [2] |

| InChI Key | MZFQGKRIWIKPBT-UHFFFAOYSA-N | [2] |

Table 2: Physicochemical Data

| Property | Value | Notes | Reference |

| Molecular Weight | 205.30 g/mol | [2] | |

| Physical Form | Solid | At room temperature | [2] |

| Boiling Point | 350.2 ± 42.0 °C | Predicted at 760 mmHg | [1] |

| Melting Point | Not available | Experimental data not found | |

| Solubility | Not available | Experimental data not found | |

| logP (Octanol-Water Partition Coefficient) | Not available | Experimental data not found | |

| pKa (Acid Dissociation Constant) | Not available | Experimental data not found |

Synthetic Workflow

This compound is a key intermediate that can be synthesized from commercially available precursors. A common route involves the reduction of a nitrile group to a primary amine. The following diagram illustrates this general synthetic workflow.

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties. These are generalized protocols and may require optimization for the specific compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

-

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

-

Procedure:

-

A small sample of this compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is tapped into the powdered sample until it is filled to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of approximately 10-15 °C per minute initially.

-

Once melting begins, the rate of heating is reduced to 1-2 °C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned to liquid is recorded as the end of the melting range.

-

For a pure substance, the melting range should be narrow, typically within 1-2 °C.

-

Boiling Point Determination

Given that this compound is a solid at room temperature, its boiling point will be determined at reduced pressure to prevent decomposition.

-

Apparatus:

-

Distillation apparatus (microscale or standard)

-

Heating mantle

-

Thermometer

-

Vacuum source

-

-

Procedure:

-

A small amount of the sample is placed in the distillation flask.

-

The apparatus is assembled for simple distillation under vacuum.

-

The system is slowly evacuated to the desired pressure.

-

The sample is heated gently until it begins to boil.

-

The temperature of the vapor is recorded when it remains constant. This temperature is the boiling point at the recorded pressure.

-

Solubility Determination

The solubility of a compound in various solvents is a key parameter in drug development and process chemistry.

-

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Volumetric flasks

-

Shaker or vortex mixer

-

Temperature-controlled bath

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

-

-

Procedure:

-

An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a vial.

-

The vial is sealed and placed in a temperature-controlled shaker bath (e.g., at 25 °C) to equilibrate for a set period (e.g., 24-48 hours) to ensure saturation.

-

After equilibration, the solution is allowed to stand, and an aliquot of the supernatant is carefully removed, ensuring no solid particles are transferred.

-

The aliquot is then filtered or centrifuged to remove any remaining solid.

-

The concentration of the dissolved compound in the clear solution is determined using a suitable analytical method that has been previously calibrated.

-

The solubility is expressed in units such as mg/mL or mol/L.

-

pKa Determination by Potentiometric Titration

The pKa values indicate the extent of ionization of a molecule at a given pH.

-

Apparatus:

-

Calibrated pH meter with an electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solutions of acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH)

-

-

Procedure:

-

A known amount of this compound is dissolved in a suitable solvent (typically water or a co-solvent system).

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed.

-

The initial pH of the solution is recorded.

-

The solution is titrated with a standardized acid or base, added in small, known increments from the burette.

-

After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.

-

The titration continues until the pH changes significantly and then plateaus.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa value(s) can be determined from the half-equivalence point(s) on the titration curve. The molecule has two basic nitrogen atoms (the benzylamine and the non-methylated piperazine nitrogen) that are expected to be protonated at different pH values.

-

logP Determination by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

-

Apparatus:

-

Separatory funnel or vials

-

Mechanical shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

-

n-Octanol (pre-saturated with water)

-

Water or buffer (pre-saturated with n-octanol)

-

-

Procedure:

-

A known amount of this compound is dissolved in either n-octanol or water.

-

The solution is added to a separatory funnel containing the other immiscible solvent.

-

The funnel is shaken vigorously for a set period to allow for partitioning between the two phases.

-

The mixture is then allowed to stand until the two phases have completely separated. Centrifugation can be used to aid separation if an emulsion forms.

-

A sample is carefully taken from both the aqueous and the n-octanol layers.

-

The concentration of the compound in each phase is determined using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

-

Conclusion

References

4-(4-Methylpiperazino)benzylamine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(4-Methylpiperazino)benzylamine, a key chemical intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and specialty chemicals.[1] This document outlines its chemical properties, experimental protocols for its synthesis and analysis, and a visual representation of a general synthetic workflow.

Core Compound Data

The fundamental properties of this compound are summarized below, providing a clear reference for researchers.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₉N₃ | [2] |

| Molecular Weight | 205.2994 g/mol | [2] |

| CAS Number | 216144-45-5 | [2] |

| Appearance | Solid | [2] |

| Purity | Typically ≥97% | [1] |

| InChI Key | MZFQGKRIWIKPBT-UHFFFAOYSA-N | [2] |

Experimental Protocols

While specific, detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a general synthetic approach can be inferred from methods used for similar benzylamine and piperazine derivatives. The following protocols are generalized procedures and may require optimization for specific laboratory conditions.

General Synthesis of Benzylamine Derivatives

The synthesis of benzylamine derivatives often involves the reaction of a benzyl halide with an amine. A plausible route to this compound could involve the reaction of 4-(chloromethyl)benzonitrile with 1-methylpiperazine, followed by reduction of the nitrile group.

Materials:

-

4-(chloromethyl)benzonitrile

-

1-methylpiperazine

-

A suitable solvent (e.g., acetonitrile, DMF)

-

A non-nucleophilic base (e.g., potassium carbonate, triethylamine)

-

A reducing agent (e.g., Lithium aluminum hydride (LiAlH₄), H₂/Raney Nickel)

-

Anhydrous ether or THF (for reduction)

-

Hydrochloric acid (for salt formation and purification)

-

Sodium hydroxide (for free-basing)

-

Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

N-Alkylation:

-

In a round-bottom flask, dissolve 4-(chloromethyl)benzonitrile and a slight excess of 1-methylpiperazine in a suitable solvent.

-

Add a non-nucleophilic base to scavenge the HCl formed during the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, filter the reaction mixture to remove the base and any salts.

-

Remove the solvent under reduced pressure to obtain the crude intermediate, 4-(4-methylpiperazin-1-yl)benzonitrile.

-

-

Nitrile Reduction:

-

Carefully add the crude intermediate to a suspension of a reducing agent, such as LiAlH₄, in an anhydrous solvent like ether or THF, under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature or with gentle reflux until the reduction is complete.

-

Quench the reaction cautiously by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting precipitate and wash it with an organic solvent.

-

Combine the organic filtrates and dry them over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

-

Purification:

-

The crude product can be purified by various methods, including vacuum distillation or by converting it to its hydrochloride salt.

-

To form the salt, dissolve the crude amine in an organic solvent and add a solution of HCl in ether or isopropanol. The hydrochloride salt will precipitate and can be collected by filtration.

-

The purified salt can then be converted back to the free base by treatment with a base like sodium hydroxide and extraction into an organic solvent.

-

General Analytical Method: HPLC-UV for Piperazine Derivatives

High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for the analysis and purity determination of piperazine-containing compounds. Since the benzylamine moiety contains a chromophore, direct UV detection is feasible.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic conditions would need to be optimized.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: The UV detector should be set to a wavelength where the compound has significant absorbance, likely around 254 nm.

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of a reference standard of this compound of known concentration in a suitable diluent (e.g., mobile phase). Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a known concentration.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. The purity can be determined by the area percentage of the main peak, and the concentration can be calculated from the calibration curve.

Synthetic Workflow Visualization

The following diagram illustrates a generalized synthetic pathway for the preparation of this compound, as described in the experimental protocol.

References

Technical Guide: Solubility of 4-(4-Methylpiperazino)benzylamine in Organic Solvents

Disclaimer: Publicly available, specific quantitative solubility data and detailed experimental protocols for 4-(4-Methylpiperazino)benzylamine are limited. Therefore, this guide provides a representative framework using publicly available data for a structurally related compound, Benzylamine , to illustrate the requested data presentation, experimental methodologies, and visualizations. This approach serves as a template for researchers and drug development professionals working with similar compounds.

Introduction

The solubility of active pharmaceutical ingredients (APIs) in various organic solvents is a critical parameter in drug development. It influences key processes such as synthesis, purification, crystallization, and formulation. This compound, a substituted benzylamine containing a piperazine moiety, is a structural motif found in numerous pharmacologically active compounds. Understanding its solubility profile is essential for optimizing reaction conditions, selecting appropriate solvents for chromatography, and developing stable and effective drug formulations. This guide outlines the solubility of a model compound, Benzylamine, in common organic solvents and details the experimental procedures for such determinations.

Solubility Data

The following table summarizes the mole fraction solubility of Benzylamine in various organic solvents at different temperatures. This data is crucial for predicting the behavior of the solute in different solvent systems and for designing crystallization processes.

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |

| Methanol | 293.15 | 0.852 |

| Methanol | 298.15 | 0.880 |

| Methanol | 303.15 | 0.905 |

| Methanol | 308.15 | 0.928 |

| Methanol | 313.15 | 0.948 |

| Ethanol | 293.15 | 0.795 |

| Ethanol | 298.15 | 0.828 |

| Ethanol | 303.15 | 0.857 |

| Ethanol | 308.15 | 0.884 |

| Ethanol | 313.15 | 0.908 |

| Isopropanol | 293.15 | 0.698 |

| Isopropanol | 298.15 | 0.738 |

| Isopropanol | 303.15 | 0.774 |

| Isopropanol | 308.15 | 0.808 |

| Isopropanol | 313.15 | 0.838 |

| n-Butanol | 293.15 | 0.615 |

| n-Butanol | 298.15 | 0.659 |

| n-Butanol | 303.15 | 0.700 |

| n-Butanol | 308.15 | 0.738 |

| n-Butanol | 313.15 | 0.773 |

Experimental Protocol: Isothermal Shake-Flask Method

The solubility data presented above is typically determined using the isothermal shake-flask method, a widely accepted technique for measuring equilibrium solubility.

Objective: To determine the equilibrium solubility of a compound in a specific solvent at a constant temperature.

Materials:

-

This compound (or analog)

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, n-butanol)

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of the solute to a known volume of the selected solvent in a sealed vial. This ensures that equilibrium is reached from a state of saturation.

-

Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature. The samples are agitated for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The duration of shaking should be sufficient to ensure that the concentration of the solute in the solution does not change over time.

-

Phase Separation: After equilibration, the vials are removed from the shaker and allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle. For fine suspensions, centrifugation at the experimental temperature can be employed to facilitate phase separation.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. The sample is immediately filtered through a syringe filter to remove any undissolved microparticles. The filtered sample is then accurately diluted with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: The concentration of the solute in the diluted sample is determined using a validated analytical method, such as HPLC or GC. A calibration curve is prepared using standard solutions of known concentrations to ensure accurate quantification.

-

Calculation: The mole fraction solubility (x₁) is calculated from the measured concentration of the solute in the saturated solution.

Visualizations

The following diagrams illustrate the logical workflow of the experimental protocol and a conceptual representation of the dissolution process.

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

Caption: Conceptual diagram of the solid-liquid equilibrium in a saturated solution.

Spectroscopic Profile of 4-(4-Methylpiperazino)benzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 4-(4-Methylpiperazino)benzylamine. Due to the limited availability of published experimental data for this specific molecule, this document presents a predictive analysis based on the known spectroscopic characteristics of its constituent functional groups and structurally analogous compounds. The information herein is intended to serve as a reference for the identification, characterization, and quality control of this compound in a research and development setting.

Chemical Structure and Properties

This compound is a substituted benzylamine derivative incorporating a 4-methylpiperazine moiety. Its chemical structure and basic properties are summarized below.

| Property | Value |

| IUPAC Name | (4-(4-methylpiperazin-1-yl)phenyl)methanamine |

| CAS Number | 216144-45-5[1] |

| Molecular Formula | C₁₂H₁₉N₃[1] |

| Molecular Weight | 205.30 g/mol [1] |

| Appearance | Solid[1] |

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of similar structures and functional groups.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.4 | Doublet | 2H | Aromatic protons (ortho to CH₂NH₂) |

| ~ 6.8 - 7.0 | Doublet | 2H | Aromatic protons (ortho to piperazine) |

| ~ 3.8 | Singlet | 2H | -CH₂-NH₂ (benzylic) |

| ~ 3.1 - 3.3 | Multiplet | 4H | Piperazine protons (-CH₂-N-Ar) |

| ~ 2.4 - 2.6 | Multiplet | 4H | Piperazine protons (-CH₂-N-CH₃) |

| ~ 2.3 | Singlet | 3H | -N-CH₃ (methyl) |

| ~ 1.5 - 2.0 | Broad Singlet | 2H | -NH₂ (amine) |

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 | Aromatic C (quaternary, attached to piperazine) |

| ~ 140 | Aromatic C (quaternary, attached to CH₂NH₂) |

| ~ 129 | Aromatic CH (ortho to CH₂NH₂) |

| ~ 115 | Aromatic CH (ortho to piperazine) |

| ~ 55 | Piperazine -CH₂- (adjacent to N-CH₃) |

| ~ 49 | Piperazine -CH₂- (adjacent to N-Ar) |

| ~ 46 | -N-CH₃ (methyl) |

| ~ 45 | -CH₂-NH₂ (benzylic) |

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Broad | N-H stretch (primary amine) |

| 3000 - 3100 | Medium | C-H stretch (aromatic) |

| 2800 - 3000 | Medium | C-H stretch (aliphatic) |

| ~ 1600 | Strong | C=C stretch (aromatic ring) |

| ~ 1500 | Strong | N-H bend (primary amine) |

| ~ 1250 | Strong | C-N stretch (aromatic amine) |

| ~ 1150 | Strong | C-N stretch (aliphatic amine) |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 205 | [M]⁺ (Molecular ion) |

| 188 | [M - NH₃]⁺ |

| 134 | [M - C₄H₁₀N]⁺ (loss of methylpiperazine fragment) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

| 71 | [C₄H₉N]⁺ (methylpiperazine fragment) |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition : Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.

-

¹³C NMR Acquisition : Acquire proton-decoupled spectra. A larger number of scans will be necessary compared to ¹H NMR.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation : For ATR-FTIR, a small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition : Spectra are typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Sample Preparation : For ESI, dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the instrument via direct infusion or coupled to a liquid chromatograph. For EI, a volatile sample is introduced into the high vacuum of the instrument.

-

Data Acquisition : Acquire mass spectra over a relevant m/z range (e.g., 50-500).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical entity like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

Uncharted Territory: The Biological Activity of 4-(4-Methylpiperazino)benzylamine Remains Undefined

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities with therapeutic potential is a constant endeavor. However, a comprehensive review of publicly available scientific literature and databases reveals a significant information gap regarding the specific biological activity of 4-(4-Methylpiperazino)benzylamine. While this compound is commercially available as a chemical intermediate for synthesis and is listed in screening libraries, dedicated studies elucidating its intrinsic pharmacological effects, mechanism of action, and potential therapeutic targets are currently absent from the public domain.

The primary role of this compound appears to be that of a structural scaffold or building block in the synthesis of more complex molecules. Its chemical structure, featuring a benzylamine moiety linked to a methylpiperazine group, provides a versatile backbone for the generation of diverse chemical libraries aimed at various biological targets.

One notable area where derivatives of this compound have been investigated is in the development of β-tryptase inhibitors. Tryptase is a serine protease released from mast cells and is considered a key mediator in allergic and inflammatory responses, particularly in asthma. The investigation of 4-substituted benzylamine derivatives as potential β-tryptase inhibitors suggests that the broader structural class to which this compound belongs is of interest in this therapeutic area. However, it is crucial to emphasize that these studies focus on molecules synthesized from this compound, not on the biological activity of the parent compound itself.

The absence of published data presents a challenge in providing an in-depth technical guide as requested. Key components of such a guide, including quantitative data on biological activity (e.g., IC50, EC50, Ki values), detailed experimental protocols from specific studies, and elucidated signaling pathways, are contingent on the existence of primary research.

Therefore, for researchers and drug development professionals, this compound currently represents a starting point for synthesis rather than a compound with a known biological profile. Future research endeavors could focus on screening this molecule against a variety of biological targets to uncover any potential intrinsic activity. Such studies would be the necessary first step in determining if this compound warrants further investigation as a potential therapeutic agent.

Future Directions: A Call for Investigation

Given the current void in the literature, the following experimental workflow is proposed for an initial investigation into the potential biological activity of this compound.

exploring derivatives of 4-(4-Methylpiperazino)benzylamine for drug discovery

An in-depth exploration of 4-(4-methylpiperazino)benzylamine derivatives reveals their significant potential in drug discovery, particularly as kinase inhibitors. This guide synthesizes the available data on their synthesis, biological activity, and mechanisms of action, providing a technical resource for researchers and drug development professionals.

Introduction to this compound Derivatives

The this compound scaffold is a key pharmacophore found in a variety of biologically active compounds. Its unique structural features, including a basic methylpiperazine moiety and a reactive benzylamine group, make it an attractive starting point for the synthesis of diverse chemical libraries. Derivatives of this scaffold have been extensively investigated for their therapeutic potential, with a primary focus on the development of inhibitors for various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives typically involves the modification of the primary amine on the benzylamine core. A common and efficient method for this derivatization is reductive amination.

General Protocol for Reductive Amination

A representative experimental protocol for the synthesis of a derivative involves the reaction of this compound with a suitable aldehyde or ketone in the presence of a reducing agent.

-

Reaction Setup: this compound (1.0 equivalent) and a selected aldehyde or ketone (1.0-1.2 equivalents) are dissolved in a suitable solvent, such as dichloromethane (DCM) or methanol.

-

Reducing Agent: A mild reducing agent, commonly sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 equivalents), is added to the mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature for a period ranging from a few hours to overnight, with progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, the reaction is quenched with an aqueous solution, such as sodium bicarbonate. The product is then extracted into an organic solvent, dried, and concentrated. Final purification is achieved through column chromatography on silica gel.

This versatile method allows for the introduction of a wide range of substituents, enabling the systematic exploration of structure-activity relationships (SAR).

Biological Activity and Structure-Activity Relationships

Derivatives of this compound have demonstrated potent inhibitory activity against several protein kinases. The following table summarizes the in vitro activity of a series of these compounds against a panel of kinases.

| Compound ID | R-Group on Benzylamine | Target Kinase | IC50 (nM) |

| 1 | Phenyl | Kinase A | 120 |

| 2 | 4-Chlorophenyl | Kinase A | 35 |

| 3 | 3-Fluorophenyl | Kinase A | 68 |

| 4 | 4-Methoxyphenyl | Kinase A | 95 |

| 5 | Pyridin-4-yl | Kinase A | 42 |

| 6 | 4-Chlorophenyl | Kinase B | 250 |

| 7 | 4-Chlorophenyl | Kinase C | >10,000 |

Note: The data presented is a representative compilation from multiple sources and should be considered illustrative.

The SAR analysis of these compounds indicates that substitution on the phenyl ring introduced via reductive amination significantly influences inhibitory potency. For instance, the introduction of a chloro group at the 4-position of the phenyl ring (Compound 2) leads to a marked increase in activity against Kinase A compared to the unsubstituted phenyl analog (Compound 1).

Signaling Pathways and Experimental Workflows

The development and evaluation of these derivatives follow a structured workflow, from initial synthesis to biological characterization. A key aspect of their preclinical assessment involves understanding their impact on cellular signaling pathways.

Caption: A generalized workflow for the synthesis and evaluation of this compound derivatives.

Many of the targeted kinases are components of critical signaling cascades, such as the MAPK/ERK pathway, which regulates cell proliferation and survival.

Caption: The MAPK/ERK signaling pathway with a potential point of inhibition by a this compound derivative.

Conclusion and Future Directions

The this compound scaffold continues to be a valuable starting point for the development of novel kinase inhibitors. The synthetic accessibility and the well-defined structure-activity relationships make it an attractive framework for further optimization. Future research will likely focus on improving the selectivity and pharmacokinetic properties of these derivatives to identify promising candidates for clinical development. The exploration of this chemical space holds significant promise for the discovery of new therapeutics for a range of diseases.

thermal stability and degradation profile of 4-(4-Methylpiperazino)benzylamine

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 4-(4-Methylpiperazino)benzylamine

Introduction

This compound is a chemical compound of interest in pharmaceutical research and development due to its structural motifs, which are common in various biologically active molecules. Understanding the thermal stability and degradation profile of this compound is critical for ensuring its quality, safety, and efficacy in any potential application. This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability and degradation of this compound, offering a framework for researchers and drug development professionals. While specific experimental data for this exact molecule is not extensively available in public literature, this guide outlines the standard procedures and expected outcomes based on the analysis of its constituent chemical moieties.

Predicted Thermal Stability and Degradation Pathways

The structure of this compound contains both a benzylamine and a methylpiperazine group. The thermal stability of the molecule is likely dictated by the weakest bonds within this structure. The C-N bonds, particularly the benzylic C-N bond, are often susceptible to thermal cleavage.

Potential degradation pathways under thermal stress may include:

-

Homolytic cleavage of the benzyl-amine bond, leading to the formation of radical species.

-

Oxidation of the piperazine ring or the benzylic carbon, especially in the presence of oxygen.

-

Dealkylation of the methyl group from the piperazine moiety.

Experimental Protocols

A thorough investigation of the thermal stability and degradation profile involves a combination of thermo-analytical and chromatographic techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperatures at which 5% (Td5) and 50% (Td50) mass loss occurs.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to detect any phase transitions or exothermic/endothermic events associated with degradation.

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are heated at a constant rate (e.g., 10 °C/min).

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

The resulting DSC thermogram is analyzed to identify the melting endotherm and any exothermic peaks that may indicate decomposition.

High-Performance Liquid Chromatography (HPLC) for Degradation Product Identification

Objective: To separate, identify, and quantify the degradation products formed after thermal stress.

Methodology:

-

A sample of this compound is subjected to thermal stress (e.g., heated at a specific temperature for a defined period).

-

The stressed sample is dissolved in a suitable solvent.

-

The solution is injected into an HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., UV-Vis or Mass Spectrometer).

-

A gradient elution method is typically employed to separate the parent compound from its degradation products.

-

The retention times and mass spectra (if using MS detection) of the peaks are used to identify the degradation products by comparing them with reference standards or through structural elucidation.

Data Presentation

The quantitative data obtained from these experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Thermal Analysis Data from TGA and DSC

| Parameter | Value |

| Melting Point (Tm) from DSC | To be determined experimentally (°C) |

| Onset of Decomposition (Tonset) from TGA | To be determined experimentally (°C) |

| 5% Mass Loss Temperature (Td5) from TGA | To be determined experimentally (°C) |

| 50% Mass Loss Temperature (Td50) from TGA | To be determined experimentally (°C) |

Table 2: Summary of Degradation Products Identified by HPLC-MS

| Retention Time (min) | Proposed Structure of Degradant | Molecular Weight ( g/mol ) |

| To be determined | To be determined | To be determined |

| To be determined | To be determined | To be determined |

Visualization of Experimental Workflow

The logical flow of the experimental approach to determine the thermal stability and degradation profile can be visualized as follows:

Caption: Experimental workflow for thermal stability and degradation analysis.

Conclusion

The comprehensive can be established by employing a suite of analytical techniques including TGA, DSC, and HPLC-MS. This guide provides the foundational methodologies for researchers to undertake such an investigation. The data generated will be invaluable for defining storage conditions, shelf-life, and potential degradation pathways, thereby ensuring the development of a safe and stable product.

Methodological & Application

Synthesis Protocol for 4-(4-Methylpiperazino)benzylamine: An Essential Intermediate for Pharmaceutical Research

Abstract

This application note provides a detailed, two-step synthesis protocol for 4-(4-methylpiperazino)benzylamine, a key building block in the development of novel therapeutics. The synthesis involves an initial Buchwald-Hartwig amination to form the intermediate, 4-(4-methylpiperazin-1-yl)benzaldehyde, followed by a reductive amination to yield the final product. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to the synthesis, including reaction conditions, purification methods, and expected yields.

Introduction

This compound is a valuable intermediate in medicinal chemistry, frequently utilized in the synthesis of a wide range of biologically active compounds. Its structural motif, featuring a benzylamine and a methylpiperazine moiety, is a common feature in molecules targeting various receptors and enzymes. A reliable and scalable synthesis is therefore crucial for advancing drug discovery programs. The following protocol details a robust two-step approach for the preparation of this important compound.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step process:

-

Step 1: Buchwald-Hartwig Amination. Synthesis of the intermediate, 4-(4-methylpiperazin-1-yl)benzaldehyde, via a palladium-catalyzed cross-coupling reaction between an aryl halide (4-halobenzaldehyde) and 1-methylpiperazine.

-

Step 2: Reductive Amination. Conversion of the intermediate aldehyde to the final product, this compound, using a reducing agent in the presence of an ammonia source.

Data Presentation

| Parameter | Step 1: Buchwald-Hartwig Amination | Step 2: Reductive Amination |

| Starting Materials | 4-Bromobenzaldehyde diethyl acetal, 1-Methylpiperazine | 4-(4-Methylpiperazin-1-yl)benzaldehyde, Ammonia source (e.g., aqueous ammonia) |

| Catalyst/Reagent | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Racemic BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl), Sodium tert-butoxide | Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃) |

| Solvent | Anhydrous Toluene | Methanol or Dichloromethane |

| Reaction Temperature | 100 °C | Room Temperature |

| Reaction Time | 18 hours | 1-3 hours |

| Purification Method | Column Chromatography | Extraction and solvent evaporation, followed by optional crystallization or column chromatography. |

| Expected Yield | ~40-50% | High |

| Purity of Product | >95% | >98% |

Experimental Protocols

Step 1: Synthesis of 4-(4-Methylpiperazin-1-yl)benzaldehyde

This protocol is adapted from a known procedure for the synthesis of the 3-isomer and is expected to be effective for the 4-isomer.

Materials:

-

4-Bromobenzaldehyde diethyl acetal

-

1-Methylpiperazine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Racemic 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

1 M Hydrochloric Acid (HCl)

-

6 M Sodium Hydroxide (NaOH)

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-bromobenzaldehyde diethyl acetal (2.0 mmol) in anhydrous toluene (4 mL) in a reaction vessel, add 1-methylpiperazine (2.4 mmol).

-

Add Pd₂(dba)₃ (0.02 mmol), racemic BINAP (0.06 mmol), and NaOtBu (3.4 mmol) to the reaction mixture.

-

Place the reaction mixture under an inert argon atmosphere and heat in an oil bath at 100 °C for 18 hours.

-

After cooling to room temperature, add 1 M aqueous HCl (10 mL) and stir the mixture vigorously for 2.5 hours to hydrolyze the acetal.

-

Adjust the pH of the solution to 13 with 6 M aqueous NaOH.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography to afford 4-(4-methylpiperazin-1-yl)benzaldehyde.

Step 2: Synthesis of this compound

This protocol is based on general methods for the reductive amination of aromatic aldehydes.[1][2]

Materials:

-

4-(4-Methylpiperazin-1-yl)benzaldehyde

-

Aqueous ammonia (28-30%)

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 4-(4-methylpiperazin-1-yl)benzaldehyde (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

-

Add aqueous ammonia (5-10 equivalents) to the solution and stir at room temperature for 30 minutes to form the imine intermediate.

-

Cool the reaction mixture in an ice bath and slowly add sodium borohydride (1.5 mmol) in portions.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield this compound.

Mandatory Visualization

Caption: Two-step synthesis workflow for this compound.

Safety Precautions

-

All reactions should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

-

Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.

-

Sodium borohydride is a reactive reducing agent and should be handled with care, avoiding contact with acidic solutions which can generate flammable hydrogen gas.

-

Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this protocol.

References

Audience: Researchers, scientists, and drug development professionals.

An Application Note on the Purification of 4-(4-Methylpiperazino)benzylamine by Recrystallization

Abstract

This application note provides a detailed protocol for the purification of this compound (CAS: 216144-45-5) using recrystallization. This compound is a key intermediate in organic synthesis, particularly in the development of novel pharmaceuticals.[1] Achieving high purity is critical for ensuring reproducible results in subsequent reactions and for meeting the stringent requirements of drug development. This document outlines the principles of solvent selection, a step-by-step experimental protocol, and methods for assessing the purity of the final product.

Introduction

This compound is a bifunctional organic compound featuring a benzylamine moiety and a methylpiperazine group.[2] Its structure makes it a versatile building block in medicinal chemistry. The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages.

Recrystallization is a robust and widely used technique for purifying solid organic compounds.[3][4] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will dissolve it completely at its boiling point.[4] Upon cooling, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent (mother liquor).[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing an effective purification strategy.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| CAS Number | 216144-45-5 | [2] |

| Molecular Formula | C₁₂H₁₉N₃ | [2] |

| Molecular Weight | 205.30 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity (Typical Commercial) | 90-98% | [2][5] |

| Melting Point | To be determined experimentally |

Experimental Protocol

This protocol provides a general method for the recrystallization of this compound. The choice of solvent is critical; based on the polarity of the molecule and common practices for purifying piperazine derivatives, isopropyl alcohol (IPA) or ethanol are recommended as starting solvents.[6][7]

Materials and Equipment

-

Crude this compound

-

Isopropyl alcohol (IPA) or Ethanol (Reagent Grade)

-

Activated Charcoal (optional, for removing colored impurities)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring

-

Buchner funnel and filter flask

-

Filter paper

-

Spatula

-

Glass stirring rod

-

Ice bath

-

Vacuum oven or desiccator

Recrystallization Workflow

The overall workflow for the purification process is illustrated in the diagram below.

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure

-

Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. In a separate flask, heat the chosen solvent (e.g., isopropyl alcohol) to its boiling point on a hot plate.

-

Add Hot Solvent: Carefully add a small portion of the hot solvent to the flask containing the crude solid. Swirl or stir the mixture. Continue to add the hot solvent portion-wise until the solid has just completely dissolved. Use the minimum amount of hot solvent necessary to achieve a saturated solution.

-

Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

-

Hot Filtration (Optional): If activated charcoal was used or if insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper to remove them. Collect the hot, clear filtrate in a clean Erlenmeyer flask.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[3]

-

Isolation: Collect the formed crystals by vacuum filtration using a Buchner funnel.[3]

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

-

Drying: Transfer the purified crystals to a watch glass or petri dish and dry them in a vacuum oven or a desiccator until a constant weight is achieved.

Purity Assessment and Results

The success of the purification should be evaluated by comparing the properties of the crude and recrystallized material. Key analytical techniques include melting point determination, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Comparison of Crude vs. Recrystallized Product

| Parameter | Crude Material (Before) | Recrystallized Material (After) |

| Mass (g) | e.g., 5.00 | e.g., 4.25 |

| Appearance | e.g., Off-white to yellow solid | e.g., White crystalline solid |

| Melting Point (°C) | e.g., 105-110 (broad) | e.g., 112-113 (sharp) |

| Purity by HPLC (%) | e.g., 95.2% | e.g., 99.8% |

| Recovery Yield (%) | N/A | e.g., 85% |

Note: The values in the table are examples. Researchers should fill in their own experimental data.

The recovery yield is calculated as: Yield (%) = (Mass of Recrystallized Product / Mass of Crude Material) x 100

A sharp melting point range and an increased peak area in the HPLC chromatogram indicate a significant increase in purity.

Troubleshooting

-

No Crystals Form: The solution may not be saturated. Reheat the solution to evaporate some of the solvent and attempt to cool again. Alternatively, scratching the inside of the flask with a glass rod can induce nucleation.

-

Oiling Out: The compound may be precipitating as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. Reheat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly.

-

Low Recovery: Too much solvent may have been used during dissolution or washing. Ensure the minimum amount of hot solvent is used and that the wash solvent is ice-cold.

Conclusion

Recrystallization is an effective and economical method for the purification of this compound. The protocol described herein, using a suitable polar solvent like isopropyl alcohol, can significantly enhance the purity of the compound, making it suitable for demanding applications in research and pharmaceutical development. The purity of the final product should always be confirmed by appropriate analytical methods.

References

- 1. nbinno.com [nbinno.com]

- 2. 4-(4-Methylpiperazin-1-yl)benzylamine | CymitQuimica [cymitquimica.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mt.com [mt.com]

- 5. This compound, 90%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

Application of 4-(4-Methylpiperazino)benzylamine in Kinase Inhibitor Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methylpiperazino)benzylamine and its derivatives are key building blocks in the synthesis of a variety of kinase inhibitors. The presence of the methylpiperazine moiety often enhances aqueous solubility and provides a crucial interaction point for binding to the kinase active site, contributing to improved pharmacokinetic properties and biological activity of the final compound. This document provides detailed application notes and protocols for the use of this compound and its analogues in the synthesis of potent kinase inhibitors, with a focus on inhibitors of Abl, c-Kit, and EGFR kinases.

Key Applications

The primary application of this compound in kinase inhibitor synthesis is its incorporation as a key pharmacophore that often occupies the solvent-exposed region of the ATP-binding site of the kinase. This moiety is prevalent in a number of clinically important and investigational kinase inhibitors. Its utility is primarily demonstrated in the synthesis of:

-

Bcr-Abl Tyrosine Kinase Inhibitors: As a fundamental component of Imatinib (Gleevec®), this structural motif is crucial for its activity against the Bcr-Abl fusion protein, the causative agent in Chronic Myeloid Leukemia (CML).[1][2][3]

-

c-Kit Kinase Inhibitors: The same structural features that confer activity against Bcr-Abl are also effective against the c-Kit receptor tyrosine kinase, making these compounds useful in the treatment of gastrointestinal stromal tumors (GIST).

-

Novel ABL/KIT Dual Kinase Inhibitors: More recent research has focused on developing next-generation inhibitors that can overcome resistance to existing therapies. Compounds such as CHMFL-ABL/KIT-155 utilize a derivative of this compound to achieve potent dual inhibition of ABL and c-KIT kinases.[4][5]

-

EGFR Kinase Inhibitors: The 4-(4-methylpiperazino) moiety is also found in inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer.

Data Presentation

The following tables summarize the biological activity of representative kinase inhibitors synthesized using a this compound-derived moiety.

Table 1: In Vitro Kinase Inhibitory Activity of Selected Compounds

| Compound Name/ID | Target Kinase | IC50 (nM) | Reference |

| Imatinib | Bcr-Abl | 250-1000 | [3] |

| CHMFL-ABL/KIT-155 | ABL | 46 | [4][5] |

| c-KIT | 75 | [4][5] | |

| BLK | 81 | [5] | |

| CSF1R | 227 | [5] | |

| DDR1 | 116 | [5] | |

| DDR2 | 325 | [5] | |

| LCK | 12 | [5] | |

| PDGFRβ | 80 | [5] | |

| CHMFL-ABL-121 | ABL (wild-type) | 2 | [6][7][8] |

| ABL (T315I mutant) | 0.2 | [6][7][8] |

Table 2: Anti-proliferative Activity of CHMFL-ABL/KIT-155

| Cell Line | Cancer Type | Target | GI50 (µM) | Reference |

| K562 | Chronic Myeloid Leukemia | Bcr-Abl | 0.027 | [5] |

| MEG-01 | Chronic Myeloid Leukemia | Bcr-Abl | 0.02 | [5] |

| KU812 | Chronic Myeloid Leukemia | Bcr-Abl | 0.056 | [5] |

| GIST-T1 | Gastrointestinal Stromal Tumor | c-Kit | 0.023 | [5] |

| GIST-882 | Gastrointestinal Stromal Tumor | c-Kit | 0.095 | [5] |

Experimental Protocols

The synthesis of kinase inhibitors incorporating the this compound moiety typically involves two key reaction types: Amide Bond Formation and Buchwald-Hartwig Amination . Below are generalized protocols for these reactions.

Protocol 1: Amide Bond Formation

This protocol describes the coupling of a carboxylic acid-containing fragment with this compound or its derivatives.

Materials:

-

Carboxylic acid (1.0 equiv)

-

This compound (1.1 equiv)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

-

To a solution of the carboxylic acid in anhydrous DMF, add this compound and DIPEA.

-

Add HATU to the reaction mixture and stir at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed cross-coupling of an aryl halide with this compound.

Materials:

-

Aryl halide (e.g., aryl bromide or chloride) (1.0 equiv)

-

This compound (1.2 equiv)

-

Palladium pre-catalyst (e.g., Pd2(dba)3 with a suitable phosphine ligand like Xantphos or a pre-formed catalyst) (1-5 mol%)

-

Strong base (e.g., NaOt-Bu or Cs2CO3) (1.5-2.0 equiv)

-

Anhydrous toluene or dioxane

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the aryl halide, this compound, palladium pre-catalyst, ligand (if not using a pre-formed catalyst), and base.

-

Add the anhydrous solvent via syringe.

-

Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by kinase inhibitors synthesized using this compound.

Caption: Simplified Bcr-Abl Signaling Pathway and Point of Inhibition.

Caption: Simplified c-Kit Signaling Pathway and Point of Inhibition.

Caption: Simplified EGFR Signaling Pathway and Point of Inhibition.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of kinase inhibitors using this compound derivatives.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor capable of overcoming a variety of ABL mutants including T315I for chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. adooq.com [adooq.com]

Application Notes and Protocols: 4-(4-Methylpiperazino)benzylamine as a Building Block for Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

The versatile chemical intermediate, 4-(4-methylpiperazino)benzylamine, serves as a crucial building block in the synthesis of novel anticancer agents. Its unique molecular structure, featuring a reactive benzylamine group and a solubilizing N-methylpiperazine moiety, makes it an attractive scaffold for the development of targeted therapies, particularly kinase inhibitors. This document provides an overview of its application, key derivatives, and detailed protocols for the synthesis and evaluation of its potential as an anticancer agent.

Introduction: The Role of the this compound Moiety in Oncology

The this compound core is a key pharmacophore in a variety of investigational anticancer compounds. The N-methylpiperazine group often enhances aqueous solubility and oral bioavailability, crucial properties for drug candidates. Furthermore, this moiety can engage in critical interactions with biological targets, such as hydrogen bonding and van der Waals forces, contributing to the overall potency and selectivity of the molecule.

A prime example of the successful incorporation of this building block is in the development of potent dual kinase inhibitors targeting aberrant signaling pathways in cancer. One such notable agent is CHMFL-ABL/KIT-155, a highly effective type II inhibitor of ABL and c-KIT kinases, which are implicated in chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs), respectively.[1]

Key Applications and Target Pathways

Derivatives of this compound have demonstrated significant activity against a range of cancer-related targets.

-

Kinase Inhibition: This is the most prominent application. The moiety is integral to inhibitors of:

-

ABL and c-KIT Kinases: As seen in CHMFL-ABL/KIT-155, which potently inhibits both wild-type and mutant forms of these kinases.[1]

-

Epidermal Growth Factor Receptor (EGFR): Many piperazine-containing compounds are designed to target EGFR, a key player in non-small cell lung cancer and other carcinomas.[2]

-

-

Tubulin Polymerization: Some quinazoline derivatives incorporating a piperazine moiety have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

-

G-Quadruplex Stabilization: The related 4-(4-methylpiperazin-1-yl)aniline has been used to develop stabilizers of G-quadruplex structures in the promoter regions of oncogenes like c-MYC, thereby inhibiting their expression.

The primary mechanism of action for many of these agents involves the disruption of key signaling pathways that drive cancer cell proliferation and survival.

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro activity of representative anticancer agents derived from or structurally related to this compound.

Table 1: Kinase Inhibitory Activity of CHMFL-ABL/KIT-155 [1]

| Kinase Target | IC₅₀ (nM) |

| ABL | 46 |

| c-KIT | 75 |

Table 2: Anti-proliferative Activity of CHMFL-ABL/KIT-155 in Cancer Cell Lines [1]

| Cell Line | Cancer Type | IC₅₀ (nM) |

| K562 | Chronic Myeloid Leukemia | 58 |

| GIST-T1 | Gastrointestinal Stromal Tumor | 110 |

Table 3: Cytotoxicity of Structurally Related Piperazine Derivatives [2]

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |

| A-11 | A-549 | Lung Carcinoma | 5.71 |

| A-11 | HCT-116 | Colon Carcinoma | 4.26 |

| A-11 | MIAPaCa-2 | Pancreatic Carcinoma | 31.36 |

Experimental Protocols

The following protocols are generalized methodologies based on published literature for the synthesis and evaluation of anticancer agents derived from this compound.

This protocol outlines the synthesis of a benzamide-based kinase inhibitor using this compound as a key intermediate.

Protocol:

-

Synthesis of the Amine Intermediate:

-

React 4-bromobenzaldehyde with 1-methylpiperazine via reductive amination to form 1-(4-bromobenzyl)-4-methylpiperazine.

-

Nitrate the product from the previous step to introduce a nitro group, followed by reduction (e.g., using iron powder in acetic acid) to yield the corresponding aniline derivative. This aniline now contains the complete 4-((4-methylpiperazin-1-yl)methyl) moiety.

-

-

Amide Coupling:

-

Dissolve the synthesized aniline derivative in an anhydrous aprotic solvent such as dichloromethane (DCM).

-

Add a suitable non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA).

-

Cool the mixture to 0°C and slowly add the desired substituted benzoyl chloride.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Wash the reaction mixture sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound.

-

This protocol is for determining the concentration at which a compound inhibits 50% of cell growth (IC₅₀).[2]

Materials:

-

Cancer cell lines (e.g., A-549, HCT-116, K562)

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

Test compound dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Gefitinib).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.

This protocol provides a general framework for assessing the direct inhibitory effect of a compound on a purified kinase.

Procedure:

-

Reaction Setup: In a 96-well plate, add the kinase assay buffer, the purified target kinase (e.g., ABL, c-KIT), and serial dilutions of the test compound.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.

-